molecular formula C5H10O B590939 iso-Valeraldehyde-D2 CAS No. 1394230-44-4

iso-Valeraldehyde-D2

Cat. No. B590939
CAS RN: 1394230-44-4
M. Wt: 88.146
InChI Key: YGHRJJRRZDOVPD-WQPYEJCJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iso-Valeraldehyde-D2, also known as 3-methylbutanal , is a biochemical used for proteomics research . It is an oxygenated volatile organic compound (VOC) that is normally found in humans, particularly in the gut . It has a molecular formula of C5H8D2O and a molecular weight of 88.14 .


Synthesis Analysis

Isovaleraldehyde, the non-deuterated form of iso-Valeraldehyde-D2, is a pungent liquid that occurs in natural oils such as orange, lemon, peppermint, and eucalyptus . It is also found in processed foods such as beer, cheese, and chocolate .


Molecular Structure Analysis

The molecular structure of iso-Valeraldehyde-D2 is similar to that of isovaleraldehyde, with the difference being the presence of deuterium (D) instead of hydrogen (H) in two of its positions .


Chemical Reactions Analysis

Isovaleraldehyde has been studied in the context of chemical reactions such as the aldol condensation of valeraldehyde with cyclopentanone . Another study showed that silylene C first reacts with the aldehyde with [2 + 1] cycloaddition in an oxidative addition to the oxasilirane 1, followed by formation of the alkoxysilylene .


Physical And Chemical Properties Analysis

Iso-Valeraldehyde-D2 is a liquid at room temperature . The non-deuterated form, isovaleraldehyde, has a molecular weight of 86.13 and a CAS number of 590-86-3 .

Scientific Research Applications

Direct Photosynthetic Recycling of Carbon Dioxide

Iso-Valeraldehyde-D2's applications in scientific research include its potential role in the photosynthetic recycling of carbon dioxide to produce isobutyraldehyde and isobutanol directly from CO2, as explored in the work by Atsumi, Higashide, and Liao (2009). Their study showcases the genetic engineering of Synechococcus elongatus PCC7942 to increase productivity by overexpressing ribulose 1,5-bisphosphate carboxylase/oxygenase (Rubisco), highlighting the compound's relevance in renewable energy and chemical production from atmospheric CO2 (Atsumi, Higashide, & Liao, 2009).

Preparation through the Maillard Reaction

Research on the preparation of natural isovaleraldehyde via the Maillard reaction indicates its application in flavor and fragrance synthesis. The study by Tian et al. (2007) identifies optimal conditions for the Maillard model reaction to yield isovaleraldehyde, showcasing its importance in the food industry and chemical synthesis (Tian, Zhang, Sun, Huang, Li, & Han, 2007).

Analytical Chemistry and Food Science

Iso-Valeraldehyde-D2 finds application in analytical chemistry, particularly in the determination of amino acid enantiomers. A study by Bru¨ckner et al. (1995) demonstrates the use of derivatization with o-phthaldialdehyde and chiral thiols for resolving amino acid enantiomers, relevant for food science and biochemistry (Bru¨ckner, Langer, Lu¨pke, Westhauser, & Godel, 1995).

Environmental Applications

In environmental science, the combined use of DBD plasma and photocatalysis for isovaleraldehyde elimination from air has been investigated. Assadi et al. (2014) explore this synergetic effect in a continuous annular reactor, providing insights into air purification technologies and the degradation of volatile organic compounds (Assadi, Bouzaza, Vallet, & Wolbert, 2014).

Catalysis and Organic Synthesis

Iso-Valeraldehyde-D2 is also significant in catalysis and organic synthesis. Research on new strategies in organic catalysis by Paras and MacMillan (2001) and Jen, Wiener, and MacMillan (2000) highlights the compound's relevance in enantioselective catalysis, illustrating its application in synthesizing complex organic molecules with high stereochemical precision (Paras & MacMillan, 2001) (Jen, Wiener, & MacMillan, 2000).

Safety and Hazards

Iso-Valeraldehyde-D2 is considered hazardous. It is highly flammable and may cause an allergic skin reaction, serious eye irritation, and respiratory irritation . It should be handled with care, using personal protective equipment as required .

properties

IUPAC Name

3,4-dideuterio-3-methylbutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-5(2)3-4-6/h4-5H,3H2,1-2H3/i1D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHRJJRRZDOVPD-WQPYEJCJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]CC([2H])(C)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

88.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The autoclave was charged with 350 ml of a dioctyl phthalate solution containing 4.0 mg (0.00054 mml) of Rh4 (CO)12 and 0.173 g (0.856 mml) of ##STR23## and with 130 g (1.512 moles) of 2-methyl-1-buten-4ol. After thoroughly purging the autoclave with a mixed H2 /CO gas (1/1 in molar ratio), the reaction was carried out at a pressure of 140 kg/cm2 (absolute pressure) resulting from a mixed H2 /CO gas (1/1 in molar ratio) and at a temperature of 100° C., with stirring, for 4 hours. After the reaction, a very small amount of the reaction mixture was taken out and analyzed by gas chromatography, to show that 0.045 mole of the 2-methyl-1-buten-4-ol remained unreacted (the conversion being 97%), that the yield of 2-hydroxy-4-methyltetrahydropyran was 1.320 moles, and that the yields of 2-methyl-2-buten-4-ol and isovaleraldehyde were 0.058 and 0.073 mole, respectively.
Quantity
0.045 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The procedure of example 2 is repeated, i.e. 1125 kg/h of aldehyde are introduced and the total amount of 220 kg/h of O2 is introduced in the first stage, but 3-methylbutanal is used instead of valeraldehyde. The 3-methylbutanal is obtained by hydroformylation of isobutene and purified by distillation. It comprises at least 99% by weight of 3-methylbutanal. For the start-up, the reactor is filled with 3-methylbutyric acid rather than with valeric acid.
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.